molecular formula C13H20N2O3S B2381017 N-(4-ethoxyphenyl)piperidine-1-sulfonamide CAS No. 838901-19-2

N-(4-ethoxyphenyl)piperidine-1-sulfonamide

Cat. No.: B2381017
CAS No.: 838901-19-2
M. Wt: 284.37
InChI Key: CWSZHBQRCOKIPI-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)piperidine-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly in the exploration of carbonic anhydrase (CA) inhibition. This compound features a piperidine ring linked to a sulfonamide group, a well-established pharmacophore known to potently inhibit CA enzymes by coordinating the zinc ion within the enzyme's active site . Researchers are especially interested in sulfonamide derivatives incorporating piperidine and aryl groups for their potential to inhibit tumor-associated isoforms of carbonic anhydrase, such as CA IX and CA XII . The 4-ethoxyphenyl moiety in this compound is a key structural feature that may contribute to selectivity and binding affinity, as similar aryl substitutions have been shown to yield compounds with low nanomolar inhibitory activity against these isoforms . The dysregulation of CA IX and XII is a hallmark of hypoxic tumors, and their inhibition is a validated strategy for developing potential antiproliferative agents . As a synthetic sulfonamide, this compound is strictly for research applications in the study of enzyme kinetics, inhibitor design, and cellular pathways related to pH regulation in disease states. It is not intended for diagnostic or therapeutic use. Handling should only be performed by qualified researchers in accordance with laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-ethoxyphenyl)piperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-2-18-13-8-6-12(7-9-13)14-19(16,17)15-10-4-3-5-11-15/h6-9,14H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSZHBQRCOKIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Investigations of N 4 Ethoxyphenyl Piperidine 1 Sulfonamide Derivatives

Systematic Methodologies for Elucidating SAR in Sulfonamide-Piperidine Systems

The elucidation of SAR in sulfonamide-piperidine systems involves a multi-faceted approach that combines chemical synthesis with biological and computational evaluation. A primary methodology is the systematic synthesis of analog libraries, where specific parts of the N-(4-ethoxyphenyl)piperidine-1-sulfonamide scaffold—the ethoxyphenyl moiety, the piperidine (B6355638) ring, and the sulfonamide linker—are methodically altered. nih.govresearchgate.net

High-throughput screening (HTS) is often employed to rapidly assess the biological activity of these synthesized compound libraries against a specific biological target. acs.org Hits identified from HTS serve as starting points for more detailed investigation. Structure-based drug design (SBDD) is another powerful technique used when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known. acs.org Molecular docking studies, a key component of SBDD, can predict the binding modes and affinities of designed derivatives within the target's active site, helping to rationalize observed activities and guide the design of new, more potent analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates variations in the physicochemical properties of compounds with their biological activities. By developing mathematical models, QSAR can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. These systematic approaches allow researchers to build a comprehensive understanding of how specific structural modifications influence the desired pharmacological effect.

Analysis of Positional and Substituent Effects on Biological Activity

The ethoxyphenyl group plays a significant role in the pharmacological profile of the parent compound. The para-position of the ethoxy group is a critical determinant of activity. SAR studies on related aromatic sulfonamides have shown that both the electronic nature and the size of substituents on the phenyl ring can drastically alter efficacy. pharmacy180.com

The ethoxy group at the para-position is generally considered an electron-donating group (EDG) via resonance, which can influence the electronic environment of the entire molecule. Modifications to this group can lead to significant changes in activity. For instance, replacing the ethoxy group with other alkoxy groups of varying chain lengths can modulate lipophilicity, which in turn affects membrane permeability and target engagement. Substitution with electron-withdrawing groups (EWGs) like halogens (F, Cl, Br) or a nitro group can alter the molecule's interaction with the target, potentially through different electrostatic or hydrogen bonding interactions. acs.org The position of the substituent is also crucial; moving the ethoxy group to the meta or ortho position would likely result in a considerable loss of activity due to altered binding geometry. pharmacy180.com

The following table illustrates typical SAR findings for substitutions on the phenyl ring of a generic sulfonamide scaffold, based on data from related compound series.

Compound R (Phenyl Ring Substituent) Position Biological Activity (IC₅₀, µM)
A-OCH₂CH₃ (Ethoxy)4- (para)(Baseline)
B-OCH₃ (Methoxy)4- (para)Similar to baseline
C-Cl (Chloro)4- (para)Potentially increased activity
D-NO₂ (Nitro)4- (para)Often leads to decreased activity or toxicity
E-OCH₂CH₃ (Ethoxy)3- (meta)Significantly decreased activity

Note: This table is illustrative and compiled from general principles of sulfonamide SAR; specific values would depend on the biological target.

Introducing substituents on the piperidine ring can modulate its lipophilicity and steric profile. For example, adding small alkyl groups (e.g., methyl) at the 3- or 4-positions can enhance hydrophobic interactions and improve potency. ajchem-a.com Conversely, introducing polar groups like hydroxyl (-OH) or carboxyl (-COOH) could increase water solubility and potentially form new hydrogen bonds with the target, although this may also impact cell permeability. nih.gov The stereochemistry of these substituents is often critical, with one enantiomer or diastereomer showing significantly higher activity than others. nih.gov

The table below demonstrates how structural variations on the piperidine ring in related systems can modulate biological activity.

Compound Piperidine Ring Modification Biological Activity (IC₅₀, nM)
FUnsubstituted(Baseline)
G4-MethylpiperidinePotentially increased potency
H4-HydroxypiperidineActivity varies; may increase selectivity
I3,3-DimethylpiperidineMay increase potency due to favorable steric interactions
J4-CarboxypiperidineOften decreases potency due to polarity

Note: This table is illustrative, based on SAR studies of various piperidine-containing bioactive molecules. nih.govnih.gov Specific effects are target-dependent.

The sulfonamide linkage (-SO₂-N<) is a key functional group, and its substitution pattern is a critical determinant of biological activity. nih.gov In the parent compound, the sulfonamide nitrogen is part of the piperidine ring, creating a cyclic sulfonamide derivative. SAR studies on similar scaffolds have investigated the effect of further substitution on this nitrogen atom. For instance, N-alkylation of the sulfonamide nitrogen in some series has been shown to decrease or abolish activity, possibly by disrupting a crucial hydrogen bond interaction where the N-H acts as a hydrogen bond donor. researchgate.net Since the nitrogen in this compound has no hydrogen, its lone pair of electrons may act as a hydrogen bond acceptor. Any modification that alters the basicity or steric accessibility of this nitrogen could significantly impact potency. acs.org

Derivation of Rational Design Principles from SAR Data for Lead Optimization

The systematic analysis of SAR data provides a foundation for the rational design and optimization of lead compounds like this compound. nih.gov Key principles derived from these studies guide medicinal chemists in making targeted modifications to improve the drug-like properties of the molecule.

Based on the SAR analysis, several design principles can be established:

Preservation of the Para-Substituted Phenyl Ring: The 1,4-substitution pattern on the phenyl ring appears essential for activity. pharmacy180.com Lead optimization efforts should focus on modifying the para-substituent to fine-tune electronic properties and lipophilicity rather than changing its position. For example, exploring bioisosteric replacements for the ethoxy group could yield compounds with improved metabolic stability.

Strategic Substitution on the Piperidine Moiety: The piperidine ring is a key area for modification to enhance potency and selectivity. SAR data may indicate that specific positions (e.g., the 4-position) are amenable to substitution with small, lipophilic groups to exploit hydrophobic pockets in the target binding site. ajchem-a.comnih.gov

By integrating these principles, researchers can move beyond random screening and adopt a more focused, rational approach to drug design, increasing the likelihood of developing potent, selective, and effective therapeutic agents based on the this compound scaffold. acs.org

Computational and Theoretical Frameworks in the Research of N 4 Ethoxyphenyl Piperidine 1 Sulfonamide

Application of Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for elucidating how a ligand such as N-(4-ethoxyphenyl)piperidine-1-sulfonamide interacts with a biological target, typically a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This method involves sampling a vast number of possible conformations and scoring them based on binding affinity, usually expressed in kcal/mol. For sulfonamide derivatives, a common target is dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. nih.govresearchgate.net Docking studies on similar piperidine-derived sulfonamides have shown strong binding affinities for their target proteins. For instance, a study on novel benzenesulfonamides designed as antidiabetic agents showed binding affinities ranging from -6.6 to -6.9 kcal/mol against insulin-inhibiting protein receptors. colab.wsresearchgate.net

Key interactions identified through docking often include:

Hydrogen Bonds: The oxygen atoms of the sulfonamide group are potent hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. acs.orgnih.gov These interactions are critical for anchoring the ligand in the active site.

Hydrophobic Interactions: The ethoxyphenyl and piperidine (B6355638) rings can engage in hydrophobic interactions with non-polar amino acid residues in the target's binding pocket. harvard.edunih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex, simulating its movement over time. An MD simulation can confirm the stability of the binding pose predicted by docking. nih.gov Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD) to assess conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexibility in specific parts of the protein or ligand. researchgate.net Stable, low RMSD and RMSF values suggest a favorable and sustained interaction. peerj.comresearchgate.net

Computational MethodObjectiveKey Findings for Sulfonamide Derivatives
Molecular Docking Predicts binding pose and affinity of a ligand to a protein target.Binding affinities for similar compounds range from -6.6 to -13.17 kcal/mol. colab.wsicm.edu.pl Key interactions involve hydrogen bonds via the sulfonamide group and hydrophobic interactions with aromatic rings. researchgate.netnih.gov
Molecular Dynamics Simulates the dynamic behavior and stability of the ligand-protein complex over time.Confirms the stability of docked poses, with analyses of RMSD and RMSF values indicating a stable complex. peerj.comresearchgate.net

Quantum Chemical Calculations, Including Density Functional Theory (DFT), for Electronic Structure and Reactivity Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. researchgate.net These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, optimized geometry, and reactivity descriptors. researchgate.net

Geometry Optimization: DFT is used to find the most stable three-dimensional conformation of the molecule (the ground state geometry). This optimized structure is the basis for all other calculations and is crucial for understanding how the molecule will fit into a protein's active site. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. nih.gov

HOMO: Represents the ability to donate an electron.

LUMO: Represents the ability to accept an electron.

HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests the molecule is more reactive and polarizable. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential, typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. For sulfonamides, the oxygen atoms of the SO2 group typically show strong negative potential, indicating their role as hydrogen bond acceptors. researchgate.netnih.gov

DFT calculations can also be used to predict spectroscopic properties, such as FT-IR vibrational frequencies and NMR chemical shifts, which can be compared with experimental data to validate the computed structure. researchgate.netnih.govmdpi.com

DFT-Calculated PropertySignificanceTypical Findings for Aryl Sulfonamides
Optimized Geometry Provides the most stable 3D structure of the molecule.The sulfonamide group generally adopts a tetrahedral geometry. mdpi.com
HOMO Energy Indicates electron-donating capability.Values for similar compounds are in the range of -6 to -7 eV. nih.gov
LUMO Energy Indicates electron-accepting capability.Values for similar compounds are in the range of -1 to -2 eV. nih.gov
HOMO-LUMO Gap (ΔE) Correlates with chemical reactivity and stability (smaller gap = higher reactivity).Energy gaps typically range from 4.0 to 5.5 eV. nih.gov
MEP Map Identifies electron-rich and electron-poor sites for potential interactions.Strong negative potential is localized on the sulfonamide oxygen atoms. researchgate.net

Utilization of Virtual Screening and De Novo Design Methodologies for Related Chemical Libraries

Virtual Screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov For a compound like this compound, VS can be used to explore vast chemical space to find analogs with potentially improved activity.

The process typically involves:

Library Preparation: Starting with a large database of compounds, such as the Enamine REAL library which contains over a billion molecules. acs.orgnih.gov

Filtering: Compounds are filtered based on physicochemical properties, such as Lipinski's Rule of Five, to ensure drug-likeness. nih.gov

Docking-Based Screening: The remaining compounds are docked into the active site of the target protein, and ranked based on their predicted binding scores. nih.govwisdomlib.org This method efficiently narrows down a massive library to a manageable number of promising candidates for synthesis and experimental testing.

De Novo Design is a computational strategy for designing novel molecules from scratch. This approach builds a molecule piece by piece directly within the active site of the target protein. Given that the piperidine ring is a highly prevalent and valuable scaffold in FDA-approved drugs, de novo design algorithms could use this core structure as a starting point. nih.govenamine.net The software would then add functional groups, such as the (4-ethoxyphenyl)sulfonamide moiety, in an orientation that maximizes favorable interactions with the protein, potentially leading to the design of highly potent and specific inhibitors. nih.govdrugbank.com

In Silico Prediction of Bioactivity Profiles and Molecular Recognition Mechanisms

The culmination of the aforementioned computational techniques allows for the in silico prediction of a compound's bioactivity and a detailed understanding of its molecular recognition mechanism.

Bioactivity Prediction: By combining docking scores, QSAR (Quantitative Structure-Activity Relationship) models, and ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, researchers can build a comprehensive computational profile of this compound. nih.govresearchgate.net QSAR models correlate specific structural features with biological activity, allowing for the prediction of potency for newly designed analogs. nih.gov ADMET predictions are crucial for forecasting a compound's pharmacokinetic properties and potential toxicity, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov

Molecular Recognition Mechanisms: The primary mechanism by which sulfonamides are recognized involves their ability to act as chemical mimics of the natural substrate, p-aminobenzoic acid (pABA), for enzymes like DHPS. researchgate.netbiorxiv.orgnih.gov Molecular docking and dynamics simulations provide a high-resolution view of this recognition process. They reveal the specific network of interactions that stabilize the ligand in the active site. For a sulfonamide derivative, this network typically consists of:

A precise pattern of hydrogen bonds between the sulfonamide group and polar residues in the active site.

Hydrophobic or π-π stacking interactions between the aromatic rings of the ligand and aromatic residues like Tyrosine or Phenylalanine in the protein. nih.gov

Charge-charge interactions if the ligand or protein contains charged groups. nih.gov

By understanding these detailed molecular recognition events, chemists can rationally design modifications to the this compound structure to enhance binding affinity and selectivity for the target protein, ultimately leading to the development of more effective therapeutic agents. harvard.edu

In Vitro Mechanistic Investigations and Target Engagement Studies of N 4 Ethoxyphenyl Piperidine 1 Sulfonamide Analogs

Elucidation of Molecular Mechanisms of Action for Sulfonamide-Piperidine Derivatives

The molecular mechanisms of action for sulfonamide-piperidine derivatives are diverse and depend on the specific structural characteristics of the molecule. A significant body of research has focused on their potential as antimicrobial agents. In this context, the primary mechanism involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. By competing with the natural substrate, p-aminobenzoic acid (PABA), these sulfonamide derivatives disrupt the production of folic acid, which is essential for bacterial DNA synthesis and growth.

Furthermore, some sulfonamide-piperidine derivatives have been shown to exert their antimicrobial effects by damaging the integrity of the bacterial cell membrane. This dual-action capability, targeting both a key enzyme and the physical barrier of the bacterium, makes these compounds promising candidates for overcoming antimicrobial resistance.

In the realm of cancer therapeutics, analogous scaffolds, specifically N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives, have been identified as novel antagonists of the human androgen receptor (AR). These compounds target the activation function 2 (AF2) region of the AR, a critical site for its transcriptional activity. By binding to this site, they can inhibit the function of the AR, which is a key driver in the progression of prostate cancer. This suggests a potential mechanism for N-(4-ethoxyphenyl)piperidine-1-sulfonamide analogs in hormone-dependent cancers.

Enzyme Inhibition Profiling and Kinetic Analyses for Identified Biological Targets

While direct enzyme inhibition data for this compound is not extensively available in the public domain, studies on structurally related N-(4-ethoxyphenyl)sulfonamide analogs provide valuable insights into their potential biological targets. Research has been conducted on a series of N-alkyl/aralkylated-N-(4-ethoxyphenyl)-2,3-dihydrobenzo- jcsp.org.pknih.gov-dioxine-6-sulfonamides, which share the N-(4-ethoxyphenyl)sulfonamide core. These compounds were evaluated for their inhibitory activity against α-glucosidase and urease. jcsp.org.pk

The synthesized compounds generally exhibited moderate to weak inhibitory potential against these enzymes. jcsp.org.pk The introduction of different alkyl or aralkyl groups to the sulfonamide nitrogen allowed for the exploration of structure-activity relationships. For instance, the N-benzyl substituted analog showed notable activity against both α-glucosidase and urease, with IC50 values of 227.35 ± 0.18 µM and 123.54 ± 0.12 µM, respectively. jcsp.org.pk

Kinetic analyses of other sulfonamide derivatives have often revealed a mixed type of inhibition, suggesting that the compounds may bind to both the free enzyme and the enzyme-substrate complex. This mode of inhibition can be advantageous in a physiological setting.

Below are interactive data tables summarizing the enzyme inhibition data for these N-(4-ethoxyphenyl)sulfonamide analogs.

Table 1: α-Glucosidase Inhibitory Activity of N-(4-ethoxyphenyl)sulfonamide Analogs jcsp.org.pk

CompoundSubstitution on Sulfonamide NitrogenIC50 (µM)
5a Methyl> 500
5b Ethyl452.12 ± 0.25
5c Benzyl (B1604629)227.35 ± 0.18
5d 4-Methylbenzyl315.24 ± 0.15
5e 4-Methoxybenzyl289.47 ± 0.21
5f 4-Chlorobenzyl256.81 ± 0.11
5g 4-Nitrobenzyl241.33 ± 0.19
Acarbose (Standard) -38.25 ± 0.12

Table 2: Urease Inhibitory Activity of N-(4-ethoxyphenyl)sulfonamide Analogs jcsp.org.pk

CompoundSubstitution on Sulfonamide NitrogenIC50 (µM)
5a Methyl312.45 ± 0.22
5b Ethyl289.14 ± 0.17
5c Benzyl123.54 ± 0.12
5d 4-Methylbenzyl189.27 ± 0.14
5e 4-Methoxybenzyl155.78 ± 0.09
5f 4-Chlorobenzyl142.63 ± 0.13
5g 4-Nitrobenzyl131.92 ± 0.16
Thiourea (Standard) -21.25 ± 0.15

Cellular Pathway Modulation and Receptor Binding Studies (e.g., Androgen Receptor Antagonism in Analogous Scaffolds)

The ability of sulfonamide-piperidine derivatives to modulate cellular pathways is an area of active investigation. As mentioned, a key finding for analogous scaffolds is their interaction with the androgen receptor. Studies on N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have demonstrated their capacity to act as AR antagonists. This antagonism leads to the inhibition of AR-mediated gene transcription, a critical pathway for the growth and survival of prostate cancer cells. The antagonistic activity of one such compound, T1-12, was confirmed with an IC50 value of 0.47 µM in an AR transcriptional assay. This indicates a potent inhibition of the cellular pathway controlled by the androgen receptor.

While direct studies on this compound are pending, the established AR antagonism in structurally similar molecules provides a strong rationale for investigating its potential to modulate this pathway. Receptor binding studies for these analogs have focused on displacing a fluorescently labeled androgen from the AR, confirming direct interaction with the receptor.

Detailed Analysis of Structure-Mechanism Relationships and Binding Affinities

The relationship between the chemical structure of this compound analogs and their biological mechanism is crucial for optimizing their therapeutic potential. In the context of enzyme inhibition, the nature of the substituent on the sulfonamide nitrogen plays a significant role in determining the binding affinity. For the N-(4-ethoxyphenyl)sulfonamide analogs tested against α-glucosidase and urease, the presence of a benzyl group or substituted benzyl groups generally enhanced inhibitory activity compared to simple alkyl substituents. jcsp.org.pk This suggests that the aromatic ring of the benzyl group may engage in additional favorable interactions, such as π-π stacking or hydrophobic interactions, within the active site of the enzymes.

For androgen receptor antagonists with a similar sulfonamide scaffold, structure-activity relationship (SAR) studies have highlighted the importance of the substituent on the phenyl ring. The benzyloxy group in the most potent compounds appears to be a key feature for high-affinity binding to the AF2 region of the androgen receptor. The binding affinity is a quantitative measure of the strength of the interaction between the compound and its biological target. While specific binding affinity constants (such as Kd) for this compound are not yet reported, the IC50 values obtained from functional assays provide an indirect measure of the compound's potency, which is related to its binding affinity. The strong binding affinity of effective drugs to their targets, often in the nanomolar to low micromolar range, is a prerequisite for their therapeutic efficacy. nih.gov

Advanced Derivatization and Scaffold Transformation Strategies for N 4 Ethoxyphenyl Piperidine 1 Sulfonamide Analogs

Methodologies for Analog Synthesis and High-Throughput Library Generation

The synthesis of analogs of N-(4-ethoxyphenyl)piperidine-1-sulfonamide typically relies on robust and adaptable chemical reactions, primarily the coupling of substituted sulfonyl chlorides with amines. This foundational reaction can be diversified through various modern synthetic techniques to facilitate the rapid generation of compound libraries.

Conventional and Advanced Synthetic Approaches: The traditional method for creating the sulfonamide bond involves the reaction of a sulfonyl chloride with a primary or secondary amine, such as 4-(piperidin-1-yl)aniline or its derivatives. This method is highly effective for producing individual analogs. To create diversity, different sulfonyl chlorides can be reacted with 4-(ethoxyphenyl)piperidine, or alternatively, piperidine-1-sulfonyl chloride can be reacted with a variety of aniline (B41778) derivatives. Further derivatization can be achieved through subsequent reactions, such as N-alkylation of the sulfonamide nitrogen under basic conditions using an electrophile like ethyl iodide.

More advanced methodologies focus on efficiency and the ability to generate large numbers of compounds. Flow synthesis, for instance, offers a rapid, safe, and scalable preparation of sulfonamides in a meso-reactor apparatus. This technique minimizes waste and utilizes greener media, allowing for the sequential synthesis of primary, secondary, and tertiary sulfonamides with simple extraction and precipitation for product isolation.

High-Throughput Library Generation: For extensive structure-activity relationship (SAR) studies, high-throughput synthesis methods are indispensable. The "libraries from libraries" approach is a powerful strategy where a core scaffold, such as a sulfonamide-linked heterocycle, is systematically modified to create diverse libraries with distinct physical and chemical properties. This can involve solid-phase synthesis where a core molecule is anchored to a resin and sequentially treated with various building blocks (e.g., different amino acids and sulfonyl chlorides) to generate a large array of final compounds after cleavage from the resin. This combinatorial approach allows for the creation of thousands of compounds from a limited number of starting materials, facilitating broad screening against biological targets.

MethodologyDescriptionKey AdvantagesReference Example
Conventional Solution-Phase SynthesisReaction of a sulfonyl chloride with an amine in a suitable solvent, often with a base.Reliable, well-established, suitable for targeted synthesis.Coupling of sulfonyl chlorides with 4-(piperidin-1-yl)aniline. nih.gov
Solid-Phase SynthesisA core molecule is attached to a solid support and reagents are added sequentially. The final product is cleaved from the support.Easy purification, automation potential, suitable for combinatorial library generation."Libraries from libraries" approach for diverse sulfonamide-linked scaffolds. nih.gov
Flow ChemistryReagents are pumped through a reactor where the reaction occurs continuously.Rapid, scalable, improved safety, waste minimization. drughunter.comEco-friendly synthesis of a sulfonamide library using a meso-reactor. drughunter.com
Palladium-Catalyzed Cross-CouplingAdvanced C-N bond formation to construct aryl sulfonamides, particularly for challenging substrates.Broad substrate scope, including heterocyclic electrophiles.Pd/AdBippyPhos catalyst system for N-arylation of secondary sulfonamides.

Exploration of Bioisosteric Replacements to Systematically Modulate Activity and Selectivity Profiles

Bioisosteric replacement is a cornerstone of medicinal chemistry used to fine-tune the properties of a lead compound. By substituting a functional group with another that has similar size, shape, and electronic properties, it is possible to modulate potency, selectivity, metabolic stability, and other pharmacokinetic parameters without drastically altering the core binding interactions. For this compound, bioisosteric modifications can be explored at the sulfonamide linker, the piperidine (B6355638) ring, and the ethoxyphenyl moiety.

Sulfonamide Group Bioisosteres: The sulfonamide group is a key structural feature, but its acidic nature and potential for certain off-target interactions can be liabilities. Replacing it with a suitable bioisostere can address these issues. A common replacement is the sulfamide group (R₂NSO₂NR₂), which can maintain similar electrostatic interactions with biological targets. Another important class is the N-acylsulfonamides , which provide opportunities to modulate acidity and physicochemical properties like permeability and lipophilicity. researchgate.netcambridgemedchemconsulting.com

Piperidine Ring Bioisosteres: The piperidine ring serves as a saturated heterocyclic scaffold. Key sites of metabolism are often the carbon atoms adjacent to the nitrogen. Replacing the piperidine ring can alter the molecule's pKa, polarity, and metabolic stability. enamine.net

Morpholine : Introducing an oxygen atom increases polarity and can block a potential site of metabolism. enamine.net

Tropane : This bicyclic system introduces greater rigidity and alters the vectoral projection of substituents. enamine.net

Azaspiro[3.3]heptanes : These spirocyclic systems have been validated as effective piperidine bioisosteres. cambridgemedchemconsulting.comacs.org They can offer improved metabolic stability and subtly different substituent orientations. For example, replacing a piperidine with 1-azaspiro[3.3]heptane was shown to decrease lipophilicity (logD from 1.6 to 1.0) and increase metabolic half-life. cambridgemedchemconsulting.com

Ethoxyphenyl Group Bioisosteres: The 4-ethoxyphenyl group is a common motif in biologically active molecules. However, phenyl rings can be susceptible to oxidative metabolism and may contribute to high lipophilicity.

Heterocyclic Rings : Replacing the phenyl ring with heterocycles (e.g., pyridine, pyrimidine) can introduce polar contacts, improve solubility, and alter metabolic profiles.

Saturated Scaffolds : To reduce planarity and improve solubility by disrupting π–π stacking, saturated bioisosteres are employed. dundee.ac.uk C(sp³)-rich motifs like bicyclo[1.1.1]pentane (BCP) and cubane have been used as effective phenyl ring mimics. researchgate.netdundee.ac.ukcambridgemedchemconsulting.com A BCP analog, for instance, was found to be equipotent to its parent phenyl compound but showed significantly improved metabolic properties. cambridgemedchemconsulting.com

Alkoxy Group Modification : The ethoxy group itself can be replaced. For example, substitution with smaller alkyl groups or replacement with five- or six-membered rings can restore metabolic stability that might be lost from other modifications. researchgate.net

Original MoietyBioisosteric ReplacementPotential Impact on PropertiesReference
Sulfonamide (-SO₂NH-)Sulfamide (-NHSO₂NH-) N-Acylsulfonamide (-SO₂NHCOR)Modulates acidity, hydrogen bonding capacity, and lipophilicity. researchgate.netcambridgemedchemconsulting.com
Piperidine RingMorpholine Ring Tropane 1-Azaspiro[3.3]heptaneIncreases polarity (morpholine); increases rigidity (tropane); improves metabolic stability and reduces lipophilicity (azaspiroheptane). cambridgemedchemconsulting.comenamine.net
Phenyl RingPyridine, Pyrimidine Bicyclo[1.1.1]pentane (BCP) CubaneImproves solubility, alters electronics (heterocycles); improves metabolic stability and solubility (BCP, cubane). dundee.ac.ukcambridgemedchemconsulting.com
Ethoxy Group (-OCH₂CH₃)Methoxy, Isopropoxy Cycloalkoxy groupsAlters lipophilicity and metabolic stability. researchgate.net

Development and Application of Chemical Probes and Tools for Advanced Mechanistic Delineation

To understand the mechanism of action of this compound and its analogs, specialized chemical tools are developed. These probes are derived from the parent molecule but incorporate reporter groups or reactive functionalities that enable visualization, target identification, and the study of molecular interactions in complex biological systems.

Fluorescent Probes: Fluorescent probes are powerful tools for bioimaging. By chemically attaching a fluorophore (a fluorescent dye) to the sulfonamide scaffold, the localization and dynamics of the molecule can be monitored in real-time within living cells. The sulfonamide moiety itself can be incorporated into fluorescent dyes to enhance their specificity and utility. nih.gov For example, sulfonamide-containing naphthalimides have been synthesized and used for fluorescent imaging in tumor cells, demonstrating low cytotoxicity and high cellular uptake. drughunter.com Similarly, benzo[a]phenoxazinium dyes functionalized with sulfonamide groups have been developed as near-infrared (NIR) probes for specifically staining cellular organelles like the vacuole and endoplasmic reticulum. nih.gov The synthesis of such probes involves coupling the bioactive sulfonamide core to a suitable fluorescent molecule, such as a BODIPY or naphthalimide derivative. drughunter.comnih.gov

Photoaffinity Labeling (PAL) Probes: Photoaffinity labeling is a robust technique for identifying the direct binding partners of a small molecule. A PAL probe is created by incorporating a photoreactive group (e.g., a diazirine, benzophenone, or aryl azide) into the structure of the analog. enamine.netnih.gov Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to any nearby interacting proteins. The probe also typically contains an enrichment handle, such as an alkyne or biotin (B1667282) tag, which allows for the subsequent isolation of the crosslinked protein-probe complexes. Using mass spectrometry-based proteomics, the captured proteins can be identified, thus revealing the molecular targets of the parent compound. Panels of structurally diverse sulfonamide-based PAL probes have been designed to study enzymes like carbonic anhydrase, demonstrating the utility of this approach in establishing structure-activity relationships for covalent target engagement. enamine.net

Probe TypeFunctionalityApplicationExample
Fluorescent ProbeContains a covalently attached fluorophore (e.g., Naphthalimide, BODIPY).Real-time visualization of probe localization and trafficking in living cells and tissues.Sulfonamide-containing naphthalimides for imaging B16F10 melanoma cells. drughunter.com
Photoaffinity Labeling (PAL) ProbeIncorporates a photoreactive group (e.g., diazirine) and an enrichment handle (e.g., alkyne).Covalent labeling and subsequent identification of direct protein binding partners (target deconvolution).Sulfonamide-benzophenone probes for labeling carbonic anhydrase. enamine.net

Future Research Trajectories and Broader Academic Impact of N 4 Ethoxyphenyl Piperidine 1 Sulfonamide Research

Identification of Underexplored Biological Targets and Signaling Pathways Amenable to Sulfonamide-Piperidine Intervention

The N-(4-ethoxyphenyl)piperidine-1-sulfonamide scaffold holds promise for the exploration of a variety of biological targets, some of which remain underexplored for this class of compounds. The sulfonamide group is a well-established pharmacophore known to target a wide array of enzymes and receptors, while the piperidine (B6355638) ring is a ubiquitous feature in many biologically active molecules, influencing properties such as receptor binding and pharmacokinetic profiles. nih.govnih.gov

Potential, yet underexplored, biological targets for sulfonamide-piperidine derivatives include:

Enzyme Inhibition: Beyond the well-trodden path of carbonic anhydrase and dihydropteroate (B1496061) synthase (DHPS) inhibition by sulfonamides, the unique structural combination of this compound could be leveraged to target other enzyme families. mdpi.com For instance, certain sulfonamide-containing compounds have shown inhibitory activity against proteases, kinases, and lipoxygenases. researchgate.net The ethoxyphenyl-piperidine portion of the molecule could confer selectivity and potency towards specific enzyme isoforms that have not been extensively studied with sulfonamide-based inhibitors.

Receptor Modulation: The piperidine moiety is a common scaffold in ligands for various G-protein coupled receptors (GPCRs) and ion channels. encyclopedia.pub The N-arylpiperidine structure, in particular, is a key feature in many neurologically active agents. Future research could investigate the potential of this compound and its analogs to modulate neurotransmitter receptors such as serotonin, dopamine, or sigma receptors, opening avenues for the development of novel therapeutics for neurological and psychiatric disorders. nih.gov

Antimicrobial and Antiparasitic Targets: While sulfonamides are classic antibacterial agents, the emergence of drug resistance necessitates the discovery of novel antimicrobial targets. nih.gov The piperidine-sulfonamide combination could be explored for its activity against bacterial cell division proteins, biofilm formation pathways, or virulence factor expression. Furthermore, derivatives of this scaffold could be screened against a panel of parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease, where N-substituted heterocyclic compounds have shown promise. frontiersin.org

The signaling pathways modulated by such interventions would be diverse, ranging from metabolic pathways in microorganisms to complex signal transduction cascades in human cells. For instance, inhibition of a specific kinase could impact cell proliferation and survival pathways relevant to cancer, while modulation of a GPCR could affect downstream signaling involving cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3).

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Compound Characterization

A thorough understanding of the structure-activity relationships (SAR) and the mechanism of action of this compound necessitates the integration of sophisticated computational and experimental techniques.

Computational methodologies that can be employed include:

Molecular Docking: This technique can predict the binding orientation and affinity of the compound within the active site of a potential biological target. For example, docking studies could elucidate the interactions of the ethoxyphenyl group in a hydrophobic pocket of a receptor or the hydrogen bonding patterns of the sulfonamide moiety with key amino acid residues. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the binding mode and identifying key conformational changes.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of analogs of this compound, QSAR models can be developed to correlate specific structural features with biological activity, guiding the design of more potent and selective compounds.

ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the drug discovery process. researchgate.net

Complementary experimental methodologies for comprehensive characterization include:

High-Throughput Screening (HTS): Screening this compound and its derivatives against large panels of biological targets can rapidly identify novel activities and potential off-target effects.

X-ray Crystallography: Obtaining the crystal structure of the compound in complex with its biological target can provide definitive evidence of the binding mode and guide further structure-based drug design efforts.

Spectroscopic Techniques: Advanced NMR and mass spectrometry techniques are crucial for the unambiguous structural characterization of synthesized analogs and for studying their interactions with biological macromolecules. researchgate.net

Cell-based Assays: Evaluating the activity of the compounds in relevant cellular models is essential to confirm their biological effects in a more physiological context and to elucidate their impact on signaling pathways.

The synergy between these computational and experimental approaches will be crucial for a comprehensive characterization of this compound and for accelerating the discovery of new therapeutic agents based on this scaffold.

Contributions to Rational Drug Discovery and Fundamental Medicinal Chemistry Paradigms

Research into this compound and its analogs can contribute significantly to the broader field of medicinal chemistry and the principles of rational drug design.

Scaffold Hopping and Bioisosteric Replacement: The piperidine-1-sulfonamide (B1267079) core can serve as a versatile template for scaffold hopping, where it can be used to replace other less desirable chemical motifs in existing drug candidates to improve their properties. The sulfonamide group itself is a classic bioisostere for carboxylic acids and amides, offering different physicochemical and metabolic properties. ijpsonline.com

Fragment-Based Drug Discovery (FBDD): The individual components of this compound, such as the 4-ethoxyphenyl group and the piperidine-1-sulfonamide fragment, can be utilized in FBDD campaigns. Identifying weak-binding fragments that interact with a biological target can provide starting points for the development of high-affinity ligands.

Understanding Structure-Activity Relationships (SAR): Systematic modifications of the this compound structure, for instance, by varying the substitution on the phenyl ring or altering the piperidine ring, can lead to a detailed understanding of the SAR for a particular biological target. This knowledge is fundamental to the rational design of new drugs with improved potency, selectivity, and pharmacokinetic profiles. For example, studies on related sulfonamides have shown that the nature and position of substituents on the aromatic ring can dramatically influence biological activity. nih.gov

The exploration of this chemical space will not only potentially lead to new therapeutic agents but will also enrich our fundamental understanding of molecular recognition and the principles that govern the interaction of small molecules with biological systems.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-(4-ethoxyphenyl)piperidine-1-sulfonamide, and how can reaction progress be monitored?

  • Methodology : Synthesis typically involves coupling piperidine derivatives with sulfonyl chlorides under anhydrous conditions. Solvents like dichloromethane or DMF are used, with triethylamine as a base to neutralize HCl byproducts. Reaction progress can be monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Intermediate purification often employs column chromatography with gradient elution .
  • Key Parameters : Temperature control (0–25°C), solvent polarity, and stoichiometric ratios of reagents are critical for yield optimization. For example, excess sulfonyl chloride may improve coupling efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity by identifying peaks for the ethoxyphenyl group (δ 6.8–7.2 ppm for aromatic protons) and piperidine sulfonamide (δ 3.0–3.5 ppm for sulfonamide protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+ 365.14) and detects impurities .
  • IR Spectroscopy : Stretching vibrations for sulfonamide (S=O at ~1350 cm1^{-1}) and ether (C-O at ~1250 cm1^{-1}) groups confirm functional groups .

Q. How can purity be assessed, and what are common contaminants in synthesized batches?

  • Methodology : Purity is assessed via HPLC with a C18 column and UV detection (λ = 254 nm). Common contaminants include unreacted sulfonyl chloride or residual solvents (e.g., DMF). Recrystallization in ethanol/water mixtures (70:30 v/v) improves purity to >95% .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodology :

  • Dose-Response Analysis : Test derivatives across a concentration gradient (e.g., 0.1–100 μM) to identify non-linear effects or toxicity thresholds.
  • Target Profiling : Use kinase or enzyme inhibition assays to differentiate off-target effects. For example, conflicting antimicrobial data may arise from differential binding to bacterial vs. mammalian enzymes .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like carbonic anhydrase or bacterial efflux pumps, reconciling discrepancies between in vitro and in silico results .

Q. How does structural modification of the piperidine or ethoxyphenyl moiety alter pharmacological properties?

  • Methodology :

  • Piperidine Modifications : Introducing methyl groups at the 4-position increases lipophilicity (logP), enhancing blood-brain barrier penetration. This is quantified via octanol/water partition assays .
  • Ethoxyphenyl Substitutions : Replacing ethoxy with fluoro or nitro groups alters electronic effects, impacting receptor binding. For example, nitro derivatives show enhanced antibacterial activity due to increased electrophilicity .
    • Data Interpretation : Structure-activity relationships (SARs) are mapped using IC50_{50} values and molecular descriptors (e.g., polar surface area) .

Q. What mechanistic insights explain the compound’s reactivity in sulfonamide-based chemical reactions?

  • Methodology :

  • Kinetic Studies : Monitor reaction rates under varying pH (e.g., 4–10) to identify nucleophilic attack pathways. For instance, sulfonamide nitrogen acts as a nucleophile in acidic conditions, forming sulfonyl ureas .
  • Isotope Labeling : Use 18^{18}O-labeled water to track oxygen incorporation during hydrolysis, confirming reaction intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.